2-Azido-1,3-dichloro-benzene
Overview
Description
2-Azido-1,3-dichloro-benzene is a chemical compound . It is also known as Benzene, 2-azido-1,3-dichloro- .
Synthesis Analysis
Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Molecular Structure Analysis
The molecular formula of 2-Azido-1,3-dichloro-benzene is C6H3Cl2N3 . More details about its structure can be found in the references .Chemical Reactions Analysis
The diazo-transfer reaction mechanism was explained with the help of the results of X-ray single crystal structural analysis and geometry optimization using density functional theory .Scientific Research Applications
Thermal Decomposition and Synthesis
- Synthesis and Decomposition of Nitro-chloro-azido Benzenes : Research by Şen et al. (2014) explored the thermal decomposition of nitro-chloro-azido benzenes synthesized from 1,2-Dichloro benzene. This study provided insights into the synthesis process and the thermal behavior of these compounds, which could inform the development of materials with specific thermal properties (Şen et al., 2014).
Corrosion Inhibition
- Inhibitory Activity Against Acidic Corrosion of Steels : A study by Negrón-Silva et al. (2013) focused on synthesizing 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzenes, demonstrating potential applications in inhibiting acidic corrosion of steels. This research has implications for protecting materials in corrosive environments (Negrón-Silva et al., 2013).
Organic/Inorganic Hybrid Materials
- Development of Organic/Inorganic Hybrid Materials : The synthesis and characterization of organic/inorganic hybrid structures involving azido compounds were described by Marwitz et al. (2009), highlighting the fundamental and applied aspects of such materials in chemistry and materials science (Marwitz et al., 2009).
Magnetic Materials
- Synthesis of Azido-Cobalt(II) Coordination Polymer : Research by Ma et al. (2018) introduced a novel azido-cobalt(II) compound with unique magnetic properties. This study opens avenues for creating magneto-energetic materials that combine magnetic functionality with high-energy characteristics, offering potential applications in data storage and sensing technologies (Ma et al., 2018).
Environmental Applications
- Degradation of Azo Dyes : The catalytic activity of azido compounds in the degradation of azo dyes was explored by Hua et al. (2013), presenting a method for the efficient removal of dyes from wastewater, thus contributing to environmental remediation efforts (Hua et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azido-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOSJFHWKXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469234 | |
Record name | 2-Azido-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-dichloro-benzene | |
CAS RN |
57341-09-0 | |
Record name | 2-Azido-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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